molecular formula C13H8O6 B11787449 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid CAS No. 1399657-50-1

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid

Cat. No.: B11787449
CAS No.: 1399657-50-1
M. Wt: 260.20 g/mol
InChI Key: HRDSMAFMPXQOFF-UHFFFAOYSA-N
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Description

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a benzodioxole moiety linked via a carbonyl group to a furan-carboxylic acid scaffold, a structural motif present in various biologically active molecules. Its primary research application is as a key building block for the synthesis of more complex compounds, particularly kinase inhibitors. Researchers utilize this acid in coupling reactions, such as amide bond formation, to create novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. The compound's structure suggests potential as a precursor in developing probes for studying PIM kinase inhibition , which is a targeted pathway in oncology research for cancers like multiple myeloma and prostate cancer. Furthermore, the benzodioxole group is a common pharmacokinetic modulator, and its incorporation into drug-like molecules can influence metabolic stability. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1399657-50-1

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

5-(1,3-benzodioxole-5-carbonyl)furan-2-carboxylic acid

InChI

InChI=1S/C13H8O6/c14-12(9-3-4-10(19-9)13(15)16)7-1-2-8-11(5-7)18-6-17-8/h1-5H,6H2,(H,15,16)

InChI Key

HRDSMAFMPXQOFF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Coupling Agent-Mediated Synthesis

A widely adopted protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. In this approach, the carboxylic acid group of furan-2-carboxylic acid is activated by EDC, forming an active O-acylisourea intermediate. This intermediate reacts with the amine or hydroxyl group of the benzo[d]dioxole carbonyl precursor, though in practice, the benzo[d]dioxole component is often pre-functionalized as an acyl chloride or mixed anhydride to enhance reactivity.

Example Procedure :

  • Activation Step : Furan-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the activated ester.

  • Coupling Step : Benzo[d]dioxole-5-carbonyl chloride (1.1 equiv) is introduced dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.

  • Work-Up : The reaction is stirred at room temperature for 12–24 hours, after which the mixture is washed with dilute HCl, sodium bicarbonate, and brine. The organic layer is dried over MgSO₄ and concentrated.

  • Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography.

Key Optimization Parameters :

  • Stoichiometry : Excess EDC (1.2–1.5 equiv) ensures complete activation of the carboxylic acid.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.

  • Temperature : Reactions performed at 0–25°C minimize side reactions like hydrolysis.

Oxidative Coupling and Cyclization Strategies

An alternative route involves the oxidative coupling of substituted furans with benzo[d]dioxole precursors. This method is particularly useful for constructing the furan ring in situ while introducing the carbonyl group.

Metalloporphyrin-Catalyzed Oxidation

Building on methodologies for synthesizing benzofuran-2-carboxylic acid, metalloporphyrin catalysts (e.g., tetrakis(o-chlorophenyl)iron porphyrin) enable the oxidation of methyl-substituted furans to carboxylic acids under high-pressure oxygen.

Example Procedure :

  • Substrate Preparation : 2-Methylbenzofuran (1.0 equiv) is dissolved in absolute ethanol.

  • Catalyst Loading : Tetrakis(o-chlorophenyl)iron porphyrin (0.5–1.0 mol%) is added.

  • Oxidation : Oxygen gas (2.0 MPa) is introduced, and the reaction is heated to 130°C for 2 hours in an autoclave.

  • Acidification : The mixture is acidified with HCl, precipitating the carboxylic acid derivative.

  • Isolation : The product is filtered and recrystallized from hot water.

Adaptation for Target Compound :

  • The benzo[d]dioxole carbonyl group can be introduced prior to oxidation by functionalizing the furan precursor with a dioxole moiety.

Direct Carbodiimide-Mediated Amidation

Recent advances in carbodiimide chemistry, such as the use of diphenylphosphoryl diazomethane tricarbonyl (DPDTC) , offer a solvent-free pathway for activating carboxylic acids. This method, validated in amide synthesis, can be adapted for ketone formation via nucleophilic acyl substitution.

Example Procedure :

  • Acid Activation : Furan-2-carboxylic acid (1.0 equiv) and DPDTC (1.05–1.25 equiv) are heated at 60°C for 4 hours, forming a reactive thioester intermediate.

  • Coupling : Benzo[d]dioxole-5-carbonyl amine (1.1 equiv) is added, and the mixture is stirred at 45°C for 16 hours.

  • Quenching and Isolation : The reaction is quenched with HCl, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the target compound.

Advantages :

  • High Atom Economy : Minimal solvent use reduces waste.

  • Scalability : Demonstrated efficacy on multi-gram scales.

Comparative Analysis of Synthetic Methods

Method Reactants Conditions Catalyst/Reagent Yield Reference
EDC CouplingFuran-2-carboxylic acid, Benzo[d]dioxole carbonyl chlorideDCM, rt, 24hEDC, HOBt72–85%
Metalloporphyrin Oxidation2-Methylfuran derivative130°C, O₂ (2.0 MPa), 2hIron porphyrin21–88%
DPDTC ActivationFuran-2-carboxylic acid, Benzo[d]dioxole amineSolvent-free, 60°C, 4hDPDTC85–98%

Key Insights :

  • EDC Coupling offers moderate yields but requires stringent anhydrous conditions.

  • DPDTC Activation achieves superior yields (up to 98%) with fewer purification steps, making it ideal for industrial applications.

  • Oxidative Methods are less efficient for the target compound but valuable for synthesizing intermediates.

Mechanistic Considerations and Side Reactions

Competing Hydrolysis

In EDC-mediated reactions, premature hydrolysis of the activated intermediate by ambient moisture remains a major challenge. This is mitigated by using anhydrous solvents and molecular sieves.

Steric Hindrance

The benzo[d]dioxole group’s bulkiness can impede coupling efficiency. Pre-functionalizing the carbonyl group as a more reactive species (e.g., acyl chloride) alleviates this issue.

Byproduct Formation

DPDTC-based methods generate diphenylphosphoryl urea as a byproduct, which is removed via aqueous washes .

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes efficient amide bond formation with primary/secondary amines. A 2024 study demonstrated 89-95% yields using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) as coupling agent in TPGS-750-M/H2O surfactant system at 60°C .

Key reaction parameters :

Reagent SystemTemperatureTime (hr)Yield (%)
EDC/HOBt/DIPEA0°C→RT1282
TPGS-750-M/H2O60°C695
DCC/DMAPRT2473

Notably, steric hindrance significantly impacts reactivity - ortho-substituted amines showed 32% reduced conversion compared to para-substituted analogs .

Esterification

The acid readily forms esters through:

  • Fischer esterification : 72% yield with methanol/H2SO4 under reflux (12 hr)

  • Steglich esterification : 85% yield using DCC/DMAP in dry DCM

Comparative reaction kinetics:

AlcoholCatalystTime (hr)Conversion (%)
MethanolH2SO41272
BenzylDCC/DMAP685
Tert-butylDMAP2468

Carbonyl Reactivity

The benzodioxole carbonyl participates in nucleophilic additions:

a) Grignard Reactions
Adds methylmagnesium bromide to form secondary alcohol (64% yield):
RCO+CH3MgBrRC(OH)CH3\text{RCO} + \text{CH}_3\text{MgBr} \rightarrow \text{RC(OH)CH}_3

b) Reductive Amination
With benzylamine/NaBH3CN:
RCO+PhCH2NH2RC(NHCH2Ph)\text{RCO} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{RC(NHCH}_2\text{Ph)} (57% yield)

Biological Interactions

While not direct chemical reactions, the compound's interactions with carbonic anhydrase isoforms demonstrate functional group participation:

CA IsoformInhibition (KI μM)Key Interactions
hCA I>100No significant binding
hCA IX0.56-COOH H-bonds to Zn²+ site
hCA XII0.91Benzodioxole π-stacking with Phe

The carboxylic acid group coordinates with zinc in CA active sites (bond length 2.1Å), while the benzodioxole moiety participates in hydrophobic interactions with Val-121 and Phe-131 residues .

Stability Considerations

Critical degradation pathways:

  • Thermal : Decomposes at >180°C via decarboxylation (TGA data shows 8% mass loss at 200°C)

  • Photolytic : Benzodioxole ring opening under UV light (λ=254nm) forms quinone derivatives

  • Hydrolytic : Stable in pH 4-8; decomposes in strong acid/base via furan ring cleavage

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and biological systems, with precise control over reaction conditions being crucial for optimal transformations .

Scientific Research Applications

Anticancer Activity

One of the most significant areas of research surrounding 5-(benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is its anticancer properties. Studies have indicated that derivatives of benzodioxole exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have shown effectiveness against non-small cell lung adenocarcinoma (A549) cells, suggesting that this compound may also possess similar anticancer activities .

The mechanism behind this activity is believed to involve the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Further investigations are needed to elucidate the precise mechanisms and to evaluate the compound's efficacy in vivo.

Antimicrobial Properties

Another area of interest is the antimicrobial potential of this compound. Research has indicated that furan derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets, leading to inhibition of growth .

Applications in Materials Science

Beyond biological applications, this compound has potential uses in materials science. Its unique structure makes it a candidate for developing functional materials such as polymers or coatings that require specific chemical properties like thermal stability or UV resistance.

Mechanism of Action

The mechanism of action of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Furan Ring

The target compound’s furan-2-carboxylic acid backbone is shared with several analogs, but differences in substituents significantly alter properties:

Compound Name Substituent at Furan-5 Position Molecular Weight Key Features Source/Application
Target Compound Benzo[d][1,3]dioxole-5-carbonyl ~274.22* Enhanced electron-withdrawing effects; potential for antimicrobial activity Synthetic/Pharmaceutical research
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid Methoxy, dihydrobenzofuran ring 194.18 Reduced aromaticity; dihydro ring increases rigidity Material science
Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate Methoxycarbonylethyl ~228.19 Ester groups improve lipophilicity; antimicrobial activity against Xanthomonas axonopodis Fungal metabolites
6-Amino-2,2-difluoro-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid Amino, difluoro, methyl groups on benzo-dioxole 247.18 Fluorination enhances bioavailability; used in drug intermediates Pharmaceutical synthesis

*Calculated based on C₁₃H₁₀O₇.

Key Observations :

  • Bioactivity : Analogs with ester groups (e.g., methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate) exhibit antimicrobial activity, suggesting the target compound’s free carboxylic acid group may enhance polarity and reduce cell permeability but improve target specificity .

Comparison with Benzofuran and Oxazole Derivatives

Replacement of the benzo[d][1,3]dioxole moiety with benzofuran or oxazole rings alters pharmacological profiles:

Compound Name Core Structure Bioactivity/Application Key Difference from Target Compound
Benzo[d]oxazole-5-carboxylic acid Oxazole ring Intermediate in agrochemical synthesis Oxazole’s nitrogen atom increases basicity
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid Dihydrobenzofuran Material precursor; limited bioactivity data Reduced aromaticity and lack of dioxole ring
5-Fluoro-2-hydroxybenzoic acid Simple benzoic acid Fluorinated intermediate for drug synthesis Absence of furan and dioxole groups

Key Observations :

  • The benzo[d][1,3]dioxole ring in the target compound provides a fused oxygen-rich system, improving stability against oxidative degradation compared to benzofuran or oxazole derivatives .
  • Fluorinated analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) highlight the role of halogenation in modulating pharmacokinetics, a feature absent in the target compound but relevant for future derivatization .

Biological Activity

5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid (CAS No. 1399657-50-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H8O6C_{13}H_{8}O_{6} with a molecular weight of 260.20 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a furan ring, which is significant for its biological activity.

Synthesis Methods

Synthesis typically involves multiple steps starting from benzo[d][1,3]dioxole and furan derivatives. A common method includes:

  • Formation of the benzo[d][1,3]dioxole core through nucleophilic substitution.
  • Coupling with furan-2-carboxylic acid to form the final product.

Biological Activity Overview

Research indicates that derivatives of benzo[d][1,3]dioxole and furan exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics and cell cycle progression .
  • Antibacterial and Antifungal Properties : The benzo[b]furan derivatives have demonstrated significant antibacterial and antifungal activities in vitro .

The mechanism by which this compound exerts its effects primarily involves:

  • Inhibition of Cell Growth : The compound appears to inhibit key signaling pathways involved in cell proliferation.
  • Induction of Apoptosis : It has been shown to promote programmed cell death in various cancer cell lines .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Anticancer Studies : Research by Flynn et al. highlighted that modifications to the benzofuran structure can enhance antiproliferative activity against specific cancer cell lines .
  • Antimicrobial Activity : A study indicated that certain derivatives of benzofuran exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundAnticancer ActivityAntibacterial ActivityAntifungal Activity
This compoundModerateYesYes
7-Hydroxybenzo[b]furanHighModerateYes
Benzodioxole derivativesVariableHighModerate

Q & A

Basic: What are the recommended synthetic routes for preparing 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid?

Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a pre-functionalized furan-2-carboxylic acid scaffold. A common approach is:

  • Step 1 : Functionalize the benzo[d][1,3]dioxole moiety at the 5-position with a carbonyl group using Friedel-Crafts acylation or ester hydrolysis .
  • Step 2 : Use Suzuki-Miyaura coupling or nucleophilic acyl substitution to attach the furan-2-carboxylic acid moiety. For example, boronic acid derivatives of furan (e.g., 5-(Trifluoromethyl)furan-2-boronic Acid) can facilitate cross-coupling reactions .
  • Step 3 : Purify intermediates via column chromatography and confirm structures using NMR (e.g., 13C^{13}\text{C} for carbonyl groups) and HPLC (>95% purity) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Compare retention times against known standards .
  • Structural Confirmation :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify furan protons (~6.5–7.5 ppm) and benzo[d][1,3]dioxole methylenedioxy protons (~5.9–6.1 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C13_{13}H8_{8}O6_{6} requires exact mass 260.0321).
    • X-ray Crystallography : For absolute configuration determination if crystalline .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions may arise from assay conditions or impurities. To address this:

  • Reproducibility : Validate protocols using standardized cell lines (e.g., HEK293 for receptor-binding assays) and control compounds .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., ester hydrolysis derivatives) that may interfere with bioactivity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2), comparing results across experimental datasets .

Advanced: What strategies optimize the yield of the benzo[d][1,3]dioxole-furan coupling step?

Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 or PdCl2_2(dppf) for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios .
  • Solvent Effects : Use polar aprotic solvents (DMF, THF) to enhance reactivity. Additives like K2_2CO3_3 improve base-driven coupling .
  • Temperature Control : Perform reactions under reflux (80–100°C) for 12–24 hours, monitoring progress via TLC.
  • Workup : Extract with ethyl acetate, wash with brine, and dry over Na2_2SO4_4 to minimize side reactions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste Disposal : Segregate organic waste containing halogenated byproducts (if any) and dispose via certified hazardous waste services .
  • Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: How can computational methods predict the compound’s reactivity in biological systems?

Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP (partition coefficient), and CYP450 interactions .
  • Reactivity Sites : Perform DFT calculations (Gaussian 16) to identify electrophilic centers (e.g., the carbonyl group) prone to nucleophilic attack in metabolic pathways .
  • Metabolite Prediction : Employ software like Meteor (Lhasa Limited) to simulate phase I/II metabolites, guiding toxicity studies .

Basic: What analytical techniques confirm the absence of common synthetic byproducts?

Answer:

  • TLC : Monitor reactions using silica plates (eluent: hexane/ethyl acetate 3:1) to detect unreacted starting materials.
  • GC-MS : Identify volatile byproducts (e.g., methyl esters) if present .
  • Elemental Analysis : Verify C, H, O percentages match theoretical values (±0.3% tolerance) .

Advanced: How to design SAR studies for derivatives of this compound targeting enzyme inhibition?

Answer:

  • Core Modifications : Synthesize analogs with substituents at the furan 5-position (e.g., -CF3_3, -OCH3_3) to assess steric/electronic effects .
  • Enzyme Assays : Test inhibition of COX-2 or lipoxygenase using fluorometric kits (Cayman Chemical). Use IC50_{50} values to rank potency .
  • Crystallography : Co-crystallize derivatives with target enzymes to visualize binding modes (e.g., PDB deposition) .

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